BTK Biochemical Potency: N-(2‑Methoxyethyl) Analog Achieves 1 nM IC50 in the US20240083900 Patent Series
In the BTK biochemical assay described in patent US20240083900, the title compound (Example 72E1) exhibits an IC50 of 1 nM against human BTK [1]. Within the same assay format, the structurally related Example 236, which bears a different amine substituent, shows an IC50 of 5.5 nM, representing a 5.5‑fold loss in potency [2]. The N‑methyl analog (CAS 862797‑52‑2) has not been reported in any BTK assay, precluding direct comparison .
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM (Example 72E1) |
| Comparator Or Baseline | Example 236: 5.5 nM |
| Quantified Difference | 5.5-fold more potent |
| Conditions | Biochemical BTK inhibition assay (US20240083900 patent) |
Why This Matters
A 5.5‑fold difference in IC50 can translate into substantially different cellular potency and in vivo target occupancy, making the title compound the preferred starting point for BTK‑focused chemical biology studies within this chemotype.
- [1] BindingDB Entry for Monomer ID 658431: Tyrosine-protein kinase BTK (Homo sapiens) – Ligand US20240083900, Example 72E1; IC50 = 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658431 (accessed 2026-04-29). View Source
- [2] BindingDB BDBM658410: US20240083900, Example 236; BTK IC50 = 5.5 nM. https://ww.w.bindingdb.org (accessed 2026-04-29). View Source
